molecular formula C18H18N6O5S B2560176 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 905780-59-8

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No. B2560176
CAS RN: 905780-59-8
M. Wt: 430.44
InChI Key: RUAWUQLHEGZGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide” is a chemical compound with the linear formula C19H21N5O4S . It has a molecular weight of 415.474 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 415.474 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds featuring the 1,2,4-triazole moiety, similar to the chemical structure , have been extensively studied for their biological activities. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011). These studies suggest that the incorporation of the 1,2,4-triazole ring can significantly impact the bioactivity profile of a compound, indicating potential antimicrobial applications for the compound .

Antitumor Activities

Research on nitro, amino, and acetamino derivatives of benzofuran, which shares some functional group similarities with the compound of interest, has explored routes for synthesis with potential antitumor applications (Kawase et al., 1971). The study of these derivatives highlights the role of specific functional groups in mediating biological activity, suggesting that the compound may also possess antitumor properties based on its structural features.

Spectroscopic and Structural Analyses

Spectroscopic and structural analysis of compounds containing the 1,2,4-triazole moiety has provided insights into their chemical properties and potential applications. For example, vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on similar molecules have been investigated to understand their chemical behavior and interaction mechanisms (Jenepha Mary et al., 2022). Such studies are crucial for identifying the functional applications of these compounds in various fields, including pharmaceuticals and materials science.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S/c1-28-14-8-3-11(9-15(14)29-2)17-21-22-18(23(17)19)30-10-16(25)20-12-4-6-13(7-5-12)24(26)27/h3-9H,10,19H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAWUQLHEGZGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.